
1-Pentadecyne
Vue d'ensemble
Description
Synthesis Analysis
1-Pentadecyne has a molecular formula of C15H28 and a molecular weight of 208.387 g/mol . It is synthesized through various chemical reactions, but the specific synthesis process is not detailed in the available resources .Physical And Chemical Properties Analysis
1-Pentadecyne is a clear, light yellow liquid . It has a melting point of 10°C and a boiling point range of 130°C at 10mmHg . The density of 1-Pentadecyne is 0.775 g/mL at 25°C .Applications De Recherche Scientifique
Biobased Linear Alkyl-Benzene Production
1-Pentadecyne has applications in producing biobased linear alkyl-benzene. The hydrodeoxygenation of cardanol, which contains 1-pentadecyne, under ambient pressure, is used for producing 1-phenyl pentadecane. This process is more environmentally friendly than traditional methods and can be used in high-value chemical or biofuel production, such as in surfactants, lubricants, and diesel fuel additives (Guo et al., 2022).
Stereoselective Synthesis in Medical Research
1-Pentadecyne plays a role in the stereoselective synthesis of spisulosine and 4,5-dehydrospisulosine stereoisomers. This synthesis is vital for profiling ceramide synthase activities in cells, providing tools for studying cell fate and medical research (Abad et al., 2013).
Material Science and Engineering
In material science, 1-pentadecyne is involved in the synthesis of various compounds and materials. For example, studies on the dehydra-decyclization of biomass-derived 2-methyltetrahydrofuran utilize 1-pentadecyne for producing pentadienes, which are crucial in manufacturing adhesives, plastics, and resins (Kumar et al., 2020).
Polymer Science
1-Pentadecyne is also used in polymer science, specifically in the sunlight-induced crosslinking of 1,2-polybutadienes. This process generates fluorescent polymer networks and is significant for developing new materials with specific properties (Mueller et al., 2014).
Modified Resin Production
The compound is instrumental in modifying the molecular structure of phenolic resin, as seen in the study of 3-pentadecyl-phenol modified foamable phenolic resin. This modification enhances mechanical properties, microstructure, and flame retardancy of the foam (Ge et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
pentadec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJGKADZJEXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061097 | |
| Record name | 1-Pentadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentadecyne | |
CAS RN |
765-13-9 | |
| Record name | 1-Pentadecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentadecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentadecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-Pentadecyne relevant in the study of sphingolipids?
A1: 1-Pentadecyne serves as a crucial starting material in synthesizing complex sphingolipids, particularly for building the long-chain base structure. [] For instance, researchers used 1-Pentadecyne to create a methylene isostere of β-D-galactosyl N-palmitoyl C(18) ceramide, a crucial glycosphingolipid. [] This synthesis involved a multi-step process, highlighting the versatility of 1-Pentadecyne in constructing modified lipid structures for biological studies. []
Q2: How does the use of 1-Pentadecyne contribute to understanding ceramide synthase activity?
A2: Researchers utilize 1-Pentadecyne as a building block in synthesizing sphingoid bases, which act as probes for analyzing ceramide synthase activity within intact cells. [] By incorporating 1-Pentadecyne into the synthesis of various sphingoid base isomers, researchers can investigate the specificity of different ceramide synthases towards these modified lipids. [] This approach helps to profile the activity and substrate preference of ceramide synthases, ultimately aiding in understanding their role in cell fate and signaling pathways. []
Q3: Aside from sphingolipid synthesis, are there other applications of 1-Pentadecyne in chemical research?
A3: While the provided abstracts primarily focus on 1-Pentadecyne's role in sphingolipid synthesis, its presence in the Zingiber spectabile extract, alongside its known use in organic synthesis, suggests broader applications. [] It can serve as a building block for various organic molecules, participate in reactions like hydrozirconation, and contribute to the development of new compounds with potential medicinal or industrial applications. [, ]
Q4: What analytical techniques are used to characterize compounds derived from 1-Pentadecyne?
A4: The synthesis and characterization of compounds derived from 1-Pentadecyne often utilize a combination of techniques. Gas chromatography-mass spectrometry (GC/MS) helps identify and quantify components within complex mixtures, as demonstrated by its use in analyzing Zingiber extracts containing 1-Pentadecyne. [] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for structural elucidation and purity assessment of synthesized molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



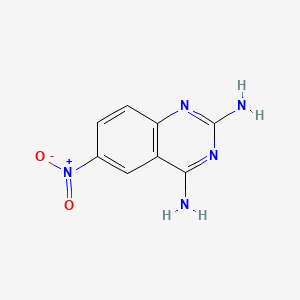
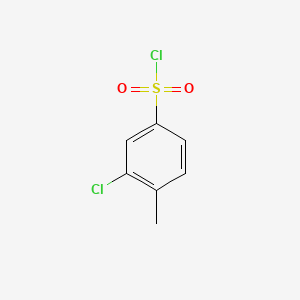

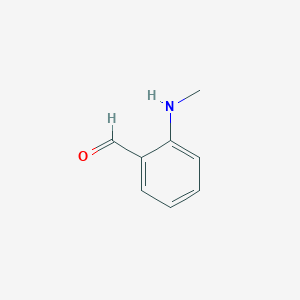
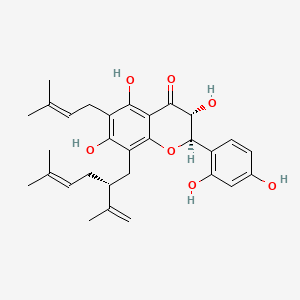




![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
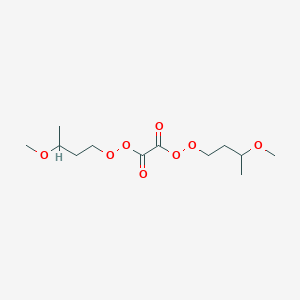
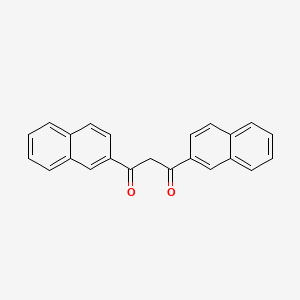
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)